![molecular formula C19H16N4O4 B2774057 3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862809-17-4](/img/structure/B2774057.png)

3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

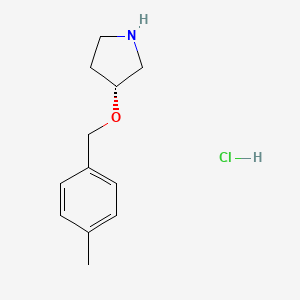

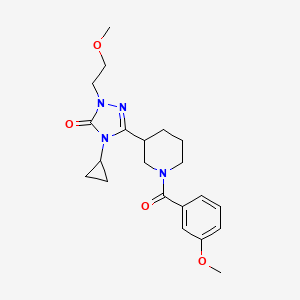

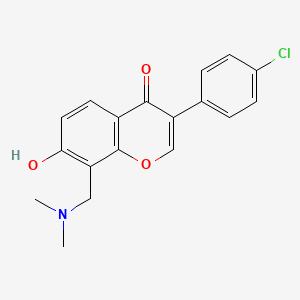

The compound “3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a nitro group, an oxadiazole ring, and a tetrahydronaphthalene group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The oxadiazole ring and the tetrahydronaphthalene group would contribute to the three-dimensionality of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the nitro group is often associated with explosive properties, while the benzamide group could contribute to the compound’s solubility in various solvents .Aplicaciones Científicas De Investigación

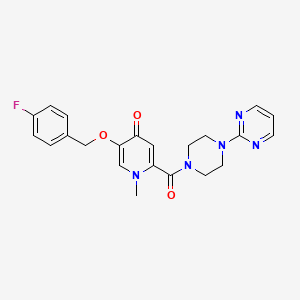

Therapeutic Worth of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are identified for their significant binding affinity with various enzymes and receptors due to the unique structural feature of the 1,3,4-oxadiazole ring. These derivatives exhibit a wide range of bioactivities, making them an interesting subject for scientific research in medicinal chemistry. They have shown potential in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. The systematic review by Verma et al. (2019) highlights the current developments in 1,3,4-oxadiazole-based compounds, indicating their significant therapeutic value across various diseases due to their effective binding and bioactivity profiles (Verma et al., 2019).

Significance in Drug Development

The oxadiazole core, specifically the 1,3,4-oxadiazole containing molecules, serves as bioisosteres for carboxylic acids, carboxamides, and esters. These compounds are recognized for their broad pharmacological properties, including but not limited to antiviral, analgesic, anti-inflammatory, and antitumor activities. Rana et al. (2020) provide a comprehensive overview of the chemical reactivity and biological properties associated with 1,3,4-oxadiazole compounds, emphasizing their wide-ranging applications in drug development and other fields such as polymers and luminescence materials (Rana et al., 2020).

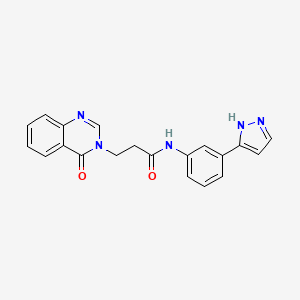

Potential in Parasitic Infections

Pitasse-Santos and Sueth-Santiago (2017) explore the use of 1,3,4-oxadiazoles in developing new drugs for treating parasitic infections. This review compares the different isomeric forms of oxadiazole rings, with a particular focus on 1,2,4 and 1,3,4-oxadiazoles, highlighting their significance in drug design for antiparasitic agents. The differences in aromaticity among the oxadiazole isomers influence their interactions with biological receptors, making the oxadiazole core an essential scaffold in antiparasitic drug development (Pitasse-Santos & Sueth-Santiago, 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c24-17(14-6-3-7-16(11-14)23(25)26)20-19-22-21-18(27-19)15-9-8-12-4-1-2-5-13(12)10-15/h3,6-11H,1-2,4-5H2,(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLZQFKOBOMEMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

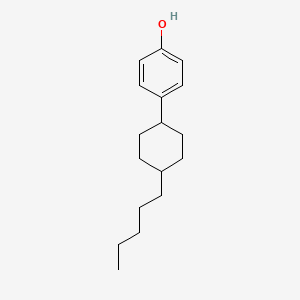

Molecular Formula |

C19H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2773975.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide](/img/structure/B2773979.png)

![Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate](/img/structure/B2773987.png)

![(E)-[(2-methoxyphenyl)methylidene][({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]amine hydrochloride](/img/structure/B2773993.png)

![2-amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide](/img/structure/B2773995.png)